1-methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide to form an ether . The reaction is typically carried out under basic conditions using a primary alkyl halide or methyl halide to avoid elimination reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general principles of ether synthesis, such as the Williamson Ether Synthesis, can be applied on a larger scale. This involves the use of appropriate reaction vessels and conditions to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving nitro and ether functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether involves its interaction with molecular targets through its nitro and ether functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ether linkage provides stability and can influence the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1E)-2-nitro-1-propenyl]phenyl ether
- Methyl 4-[(1E)-2-nitro-1-propenyl]phenyl ether
- 1-Methyl-3-[(1E)-2-nitro-1-propenyl]benzene
Uniqueness
The position of the nitro and ether groups can significantly affect the compound’s properties and interactions compared to its isomers .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-methoxy-3-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-7H,1-2H3/b8-6+ |
InChI Key |
RTHJCENCGDYCIY-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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